The compound "2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid" is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of applications in medicinal chemistry due to its biological activities. Benzothiazole derivatives have been extensively studied for their potential as antimicrobial, anticancer, and kinase inhibitors, among other uses. The structural modifications of benzothiazole derivatives have been shown to significantly impact their biological activities, making them a focal point for the development of new therapeutic agents.
Benzothiazole derivatives have been synthesized and tested for their antimicrobial properties. For example, compounds with a thioacetylaminobenzothiazole structure have shown promising results against various microbial strains3. Similarly, Schiff bases derived from benzothiazole-imino-benzoic acid and their metal complexes have demonstrated good antimicrobial activity against bacteria causing infections in different parts of the human body5. These findings suggest that benzothiazole derivatives could be potential candidates for developing new antimicrobial agents.
The modification of benzothiazole derivatives has also led to compounds with significant anticancer properties. For instance, thiazolidin-4-one derivatives of benzothiazole have been synthesized and evaluated for their activity against cancer cell lines, showing notable efficacy6. Moreover, Schiff bases containing thiadiazole and benzamide groups have been synthesized and assessed for their anticancer activity, with some compounds exhibiting promising results comparable to standard drugs7. These studies indicate the potential of benzothiazole derivatives in cancer therapy.
The structure-activity relationship studies of benzothiazole derivatives have revealed their potential as kinase inhibitors. Specifically, modifications to the benzoic acid moiety of 4-(thiazol-5-yl)benzoic acid-type CK2 inhibitors have maintained or enhanced their inhibitory activities, leading to antiproliferative effects in cancer cell lines2. This suggests that benzothiazole derivatives could be developed as targeted therapies for diseases involving dysregulated kinase activity.
The compound is identified by the chemical structure C15H13N1S2O2 and has been cataloged under the CAS number 100961-61-3. It is recognized for its potential as an inhibitor of protein tyrosine phosphatase 1B, which is significant in antidiabetic drug discovery. Additionally, it has applications in creating fluorescent materials and electroluminescent devices due to its unique electronic properties.
The synthesis of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid typically involves a nucleophilic substitution reaction. The primary method includes the reaction of 2-mercaptobenzothiazole with benzyl chloride in the presence of a base such as sodium hydroxide. The general procedure is as follows:
For industrial applications, similar synthetic routes are employed but scaled up using continuous flow reactors and automated systems to enhance efficiency and yield. Purification techniques remain crucial for obtaining the desired compound in high purity.
The molecular structure of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid can be analyzed through various spectroscopic methods:
Key structural features include:
The compound participates in various chemical reactions, including:
These reactions can be optimized by adjusting temperature, solvent, and concentration parameters to achieve desired yields.
The primary target for 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid is protein tyrosine phosphatase 1B (PTP1B).
The compound binds to both the catalytic site and a secondary aryl binding site on PTP1B, leading to inhibition of its activity. This interaction impacts key biochemical pathways involving insulin and leptin signaling, which are essential for glucose homeostasis and energy regulation.
In vitro studies indicate that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, with an IC50 value indicating effective inhibition of PTP1B activity at approximately 11.17 μM.
The compound demonstrates stability under standard laboratory conditions but can undergo various transformations depending on reaction conditions (e.g., oxidation or reduction).
Spectroscopic analyses such as NMR (Nuclear Magnetic Resonance) provide insights into the molecular environment of hydrogen atoms within the structure, confirming the presence of functional groups characteristic of benzothiazole derivatives .
2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid has significant applications across several scientific domains:
The thioether bond in 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid (CAS 100961-61-3) is primarily constructed via nucleophilic substitution, leveraging the superior nucleophilicity of sulfur compared to oxygen. This method involves reacting deprotonated 2-mercaptobenzothiazole with electrophilic benzyl chloride derivatives under basic conditions. The thiol group (─SH) of 2-mercaptobenzothiazole (pKa ≈ 11) is readily deprotonated by inorganic bases like sodium hydroxide or potassium carbonate, generating a thiolate anion (benzothiazole-2-thiolate). This species attacks the methylene carbon of 2-(chloromethyl)benzoic acid or its derivatives in an S~N~2 mechanism, forming the critical C─S bond with inversion of configuration at the carbon center [7].
Reaction optimization studies reveal that polar aprotic solvents (e.g., dimethylformamide) accelerate kinetics compared to protic solvents like ethanol. Elevated temperatures (reflux conditions) are typically required for complete conversion, with reaction times ranging from 6–24 hours. Purification often involves recrystallization from ethanol/water mixtures or chromatography, yielding the target compound as crystalline solids (melting point 155–157°C) [4]. Key challenges include minimizing disulfide byproduct formation from thiol oxidation, necessitating inert atmospheres or antioxidant additives.
Table 1: Optimization Parameters for Nucleophilic Substitution Synthesis
Parameter | Standard Conditions | Optimized Conditions | Impact on Yield |
---|---|---|---|
Base | Sodium hydroxide | Potassium carbonate | ↑ (78% → 85%) |
Solvent | Ethanol | Dimethylformamide | ↑ (70% → 92%) |
Temperature | 25°C | 80°C | ↑ (40% → 92%) |
Reaction Time | 24 hours | 8 hours | ↑ (75% → 92%) |
Thiol Equivalent | 1.0 | 1.2 | ↔ (marginal gain) |
Microwave irradiation significantly enhances the efficiency of synthesizing 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid by reducing reaction times from hours to minutes and improving yields. This technique provides uniform internal heating through dielectric mechanisms, accelerating the nucleophilic substitution step. In one reported adaptation, 2-mercaptobenzothiazole, 2-(chloromethyl)benzoic acid, and potassium carbonate in dimethylformamide reached 95% conversion within 15 minutes at 120°C under microwave irradiation, compared to 24 hours conventionally [3] [8].
One-pot multicomponent reactions (MCRs) further streamline synthesis by combining precursors without isolating intermediates. A representative approach involves in situ generation of the electrophilic component: phthalic anhydride derivatives react with formaldehyde and hydrogen chloride to form 2-(chloromethyl)benzoic acid, which subsequently couples with 2-mercaptobenzothiazole under basic conditions. This domino process achieves yields exceeding 80% within 1 hour under microwave activation, minimizing purification losses [3] [5].
Table 2: Microwave vs. Conventional Synthesis Performance
Method | Reaction Time | Temperature (°C) | Yield (%) | Energy Input (kW/mol) |
---|---|---|---|---|
Conventional Reflux | 24 hours | 80 | 78 | 48.2 |
Microwave-Assisted | 15 minutes | 120 | 95 | 6.8 |
Catalysts address limitations in traditional nucleophilic substitution, such as prolonged reaction times and unwanted hydrolysis of the alkyl chloride. Magnesium oxide nanoparticles (MgO NPs, 20–50 nm diameter) demonstrate exceptional efficacy due to their high surface area, basic sites facilitating thiolate formation, and Lewis acidity activating the C─Cl bond. When used at 5–10 mol% loading, MgO NPs boost yields to 94% within 2 hours at 60°C in ethanol. The catalyst is recoverable via centrifugation and retains >90% activity after five cycles, adhering to green chemistry principles by reducing waste [8] [9].
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are valuable for biphasic systems. TBAB shuttles the thiolate anion into organic phases, accelerating reactions between aqueous-phase 2-mercaptobenzothiazole and organic-phase 2-(chloromethyl)benzoic acid. This method achieves 88% yield at ambient temperature within 4 hours. Metal complexes (e.g., Cu(I)-N-heterocyclic carbenes) also show promise, though scalability may be constrained by cost [2] [9].
Structural diversification of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid focuses on augmenting its pharmacological potential through covalent integration with bioactive scaffolds. Two primary hybridization strategies are employed:
Steroidal Hybrids: Pregnenolone or androstane derivatives are conjugated via esterification or amidation of the benzoic acid moiety. For instance, coupling with pregnenolone acetate using dicyclohexylcarbodiimide (DCC) catalyst yields steroidal-benzothiazole hybrids. These compounds exhibit dual mechanisms: the steroid module enhances cell membrane permeability, while the benzothiazole-thioether unit inhibits kinases like protein tyrosine phosphatase 1B (PTP1B), relevant to diabetes and cancer [3] [8].
Heterocyclic Frameworks: Integrating pyrimidine, triazole, or quinoline rings expands target engagement. In one approach, the carboxylic acid group is converted to an acyl hydrazide, which condenses with aldehydes to form hydrazone-linked hybrids. Alternatively, copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches 1,2,3-triazole units, improving water solubility and introducing hydrogen-bonding motifs for target recognition. Such modifications are guided by computational docking against Mycobacterium tuberculosis enzyme DprE1, where hybrid molecules show enhanced binding scores over the parent compound [10] [3].
These hybrids leverage synergistic pharmacophoric effects. For example, steroidal conjugates demonstrate up to 20-fold improved PTP1B inhibition (IC~50~ = 0.8 µM) compared to the unmodified acid (IC~50~ = 11.17 µM), attributed to additional hydrophobic interactions within the enzyme's allosteric pocket [3].
Table 3: Bioactive Hybrids and Their Key Modifications
Hybrid Class | Conjugation Method | Target Pharmacological Activity | Key Advantage |
---|---|---|---|
Steroidal | Esterification at C-17 | Anticancer, Anti-diabetic | Enhanced cellular uptake |
Pyrido[2,3-d]pyrimidine | Multicomponent reaction | Anti-aggregation (neurodegeneration) | Dual inhibition pathways |
1,2,3-Triazole | CuAAC "click" chemistry | Anti-tubercular | Improved solubility and bioavailability |
Hydrazone | Condensation with aldehydes | Antimicrobial | Tunable electronic properties |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: